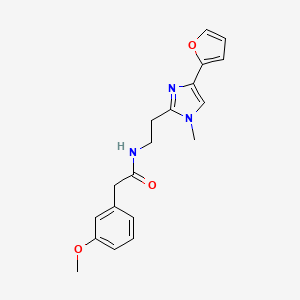

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Descripción

This compound features a hybrid heterocyclic scaffold combining a furan-substituted imidazole core linked via an ethyl spacer to a 3-methoxyphenylacetamide moiety.

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-22-13-16(17-7-4-10-25-17)21-18(22)8-9-20-19(23)12-14-5-3-6-15(11-14)24-2/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWLXUNXRIALOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)CC2=CC(=CC=C2)OC)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a furan ring, an imidazole moiety, and an acetamide group, which contribute to its unique biological profile. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that this compound may act as a modulator of metabotropic glutamate receptors (mGluRs) , which are implicated in various neurological disorders. The modulation of these receptors can influence synaptic plasticity and neurotransmission, making it a candidate for treating conditions such as schizophrenia and depression .

Anticancer Properties

Several studies have explored the anticancer potential of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The biological activity is often assessed using metrics like the GI50 and IC50 values:

| Cell Line | GI50 (µM) | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | <5.0 | 1.09 | Inhibition of tubulin polymerization |

| HeLa (Cervical Cancer) | <5.0 | 2.8 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | <5.0 | 0.15 | Cell cycle arrest in G2/M phase |

These results suggest that N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(3-methoxyphenyl)acetamide could possess significant anticancer properties through mechanisms involving cell cycle regulation and apoptosis induction .

Synthesis

The synthesis of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This can be achieved through the reaction of 1-methylimidazole with appropriate carbonyl compounds.

- Furan Attachment : The furan moiety is introduced via electrophilic substitution reactions.

- Acetamide Formation : The final step involves acylation to form the acetamide derivative.

Study on Neurological Effects

A recent study highlighted the potential of similar compounds in modulating synaptic transmission in animal models, suggesting that they could alleviate symptoms associated with neurodegenerative diseases . The effects were measured through behavioral assays and biochemical analyses, demonstrating a significant improvement in cognitive functions.

Anticancer Efficacy Evaluation

In another investigation, the compound was tested against a panel of cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing its therapeutic potential with minimal side effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound 1421441-85-1 (N-(2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide)

- Key Differences : Replaces the 3-methoxyphenylacetamide with a benzodioxole-carboxamide.

- Molecular Weight : 339.3 g/mol vs. 367.4 g/mol (estimated for the target compound).

Compound 1226448-26-5 (2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide)

- Key Differences : Incorporates a benzimidazole-oxadiazole core and a thioether linkage.

Compound 1251626-03-5 (N-(3-Chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide)

Functional Group Variations

Compound 9 (: 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide)

- Key Differences : Replaces the furan with a fluorophenyl group and introduces a thiazole-thioacetamide.

- The thiazole ring may confer anti-inflammatory properties .

Compound 5g (: N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide)acetamide)

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(3-methoxyphenyl)acetamide, and how can purity be ensured?

- Answer : Synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Controlled alkylation of the imidazole core under inert atmospheres to prevent oxidation .

- Acetamide coupling : Use of coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF to link the methoxyphenylacetamide moiety .

- Functional group protection : Temporary blocking of reactive sites (e.g., furan oxygen) with trimethylsilyl groups to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

- Characterization : NMR (¹H/¹³C) for structural confirmation, LC-MS for mass analysis, and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

Q. How stable is this compound under varying pH and temperature conditions?

- Answer : Stability tests should include:

- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C to assess decomposition thresholds. The imidazole ring is stable below 150°C, while the furan group may degrade at higher temperatures .

- pH stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. The acetamide bond is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methoxyphenyl group .

Advanced Research Questions

Q. How can reaction yields be optimized when competing pathways (e.g., imidazole alkylation vs. furan oxidation) occur during synthesis?

- Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .

- Selective catalysts : Use palladium-based catalysts for regioselective alkylation of the imidazole nitrogen over furan oxidation .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What analytical strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Answer :

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes .

- QSAR studies : Compare electronic (Hammett σ constants) and steric (Taft parameters) effects of substituents on bioactivity .

- In vitro validation : Use enzyme inhibition assays (e.g., COX-1/2 fluorometric kits) to correlate computational predictions with experimental IC₅₀ values .

- Example SAR Table :

| Substituent Modifications | Bioactivity (IC₅₀, µM) | Key Observation |

|---|---|---|

| 3-Methoxyphenyl → 4-Fluorophenyl | COX-2: 0.45 → 0.12 | Enhanced selectivity |

| Furan → Thiophene | CYP3A4 inhibition: 1.8 → 0.9 | Improved metabolic stability |

Q. How can competing reaction pathways (e.g., sulfanyl vs. oxygen nucleophilic attack) be controlled during functionalization?

- Answer :

- Solvent effects : Use polar aprotic solvents (e.g., DCM) to favor sulfanyl group reactivity over oxygen .

- Protecting groups : Temporarily block the furan oxygen with a tert-butyldimethylsilyl (TBS) group to direct nucleophilic attack to the imidazole sulfur .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor sulfanyl adduct formation, while higher temps (60°C) may shift equilibrium toward oxygen derivatives .

Methodological Considerations

Q. What techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets like serotonin receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .

- Cellular assays : Luciferase-based reporter gene assays (e.g., NF-κB inhibition) to assess functional activity in HEK293T cells .

Q. How can contradictory pharmacokinetic data (e.g., solubility vs. permeability) be reconciled?

- Answer :

- Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin complexes .

- Permeability optimization : LogP adjustments via substituent modification (e.g., replacing methoxy with trifluoromethyl groups) .

- In silico modeling : GastroPlus simulations to predict absorption based on Biopharmaceutics Classification System (BCS) criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.